molecular formula C12H9FO B047052 1-(3-Fluoronaphthalen-1-yl)ethanone CAS No. 64977-37-3

1-(3-Fluoronaphthalen-1-yl)ethanone

Cat. No. B047052
CAS RN: 64977-37-3
M. Wt: 188.2 g/mol
InChI Key: HPLWXFHJXSZQQK-UHFFFAOYSA-N
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Description

1-(3-Fluoronaphthalen-1-yl)ethanone is a compound expected to exhibit intriguing physical and chemical properties due to the presence of a fluoro-substituted naphthalene ring and an ethanone group. This structure suggests potential applications in material science, organic electronics, and as intermediates in organic synthesis.

Synthesis Analysis

While specific synthesis details for 1-(3-Fluoronaphthalen-1-yl)ethanone are not directly available, related compounds such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized using click chemistry approaches, indicating that methods involving halogenated precursors and subsequent functionalization could be applicable (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated using computational methods, such as Gaussian09, alongside experimental techniques. These studies, particularly on compounds with fluorophenyl and ethanone groups, highlight the importance of hyper-conjugative interactions and charge delocalization in determining molecular stability, as well as HOMO-LUMO analysis for understanding electronic properties (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of fluorinated compounds often centers around the electronegative fluorine atom, influencing reactions such as nucleophilic substitution. The carbonyl group in ethanone derivatives like 1-(3-Fluoronaphthalen-1-yl)ethanone is also a reactive site, capable of undergoing various organic reactions, including condensation and addition reactions.

Physical Properties Analysis

Physical properties, including thermal stability and crystal structure, are key for applications in materials science. For instance, the thermal and structural characterization of related fluorinated compounds has been conducted using techniques like TGA, DSC, and single crystal XRD, revealing insights into stability and molecular packing (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(3-Fluoronaphthalen-1-yl)ethanone and related molecules can be inferred from molecular docking studies and functional group analysis. For example, studies on similar compounds have explored their potential inhibitory activity and role in nonlinear optics, suggesting that the fluoro-substituted phenyl group and the ketone functionality play crucial roles in these properties (Mary et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally similar to "1-(3-Fluoronaphthalen-1-yl)ethanone" focuses on the synthesis and characterization of novel organic molecules. For instance, studies have detailed the synthesis and biological evaluation of compounds derived from similar naphthalene structures, emphasizing the role of specific substituents in enhancing antimicrobial activities (Sherekar et al., 2022). Such research indicates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" in developing new antimicrobial agents.

Biological Applications

Several studies have explored the biological applications of compounds related to "1-(3-Fluoronaphthalen-1-yl)ethanone." For example, compounds synthesized from related structures have been investigated for their cytotoxic properties and interactions with proteins, suggesting potential uses in drug discovery and understanding pharmacokinetics (Govindhan et al., 2017). The research illustrates the capacity of such compounds to serve as leads in the development of therapeutic agents.

Material Science and Optical Applications

Research has also delved into the solid-state fluorescence of compounds with twisted π-conjugated structures, including those with anthracene fluorophores, pointing to applications in material science and optical sensing (Dong et al., 2012). This area of study demonstrates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" and similar compounds in developing new fluorescent materials for technological applications.

Analytical Chemistry and Forensic Science

The identification and structural elucidation of synthetic cannabinoids, including those with naphthalen-1-yl groups, underscore the importance of such compounds in forensic science (Moosmann et al., 2012). These studies highlight the analytical challenges and techniques involved in detecting new psychoactive substances, indicating the role of "1-(3-Fluoronaphthalen-1-yl)ethanone" in forensic analysis.

properties

IUPAC Name

1-(3-fluoronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWXFHJXSZQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoronaphthalen-1-yl)ethanone

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